

Spectral Data Analysis of 5-Amino-2-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methoxyphenol

Cat. No.: B156534

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **5-Amino-2-methoxyphenol** (CAS No: 1687-53-2), a compound of interest in pharmaceutical and chemical research. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for acquiring such data, and presents a logical workflow for spectral analysis.

Core Spectral Data

The following sections summarize the available spectral data for **5-Amino-2-methoxyphenol**. While publicly accessible databases confirm the existence of ^1H NMR, ^{13}C NMR, IR, and MS spectra, complete quantitative peak lists are not consistently available. The data presented here is a compilation of available information.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **5-Amino-2-methoxyphenol**, both ^1H and ^{13}C NMR data have been reported.[1][3]

^1H NMR Data

A proton NMR spectrum for **5-Amino-2-methoxyphenol** has been recorded on a Varian CFT-20 instrument.[1] A detailed, publicly available peak list with chemical shifts, multiplicities, and coupling constants is not readily accessible. However, based on the structure, the following

proton environments are expected: three distinct aromatic protons, an amine group (NH_2), a hydroxyl group (OH), and a methoxy group (OCH_3). The chemical shifts of the amine and hydroxyl protons can be broad and may vary depending on the solvent and concentration.

^{13}C NMR Data

The existence of a ^{13}C NMR spectrum for **5-Amino-2-methoxyphenol** has been confirmed.[\[1\]](#) [\[3\]](#) A comprehensive, tabulated list of chemical shifts is not available in the public domain search results. The spectrum would be expected to show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. Typical chemical shift ranges for aromatic carbons are between 110-160 ppm, while the methoxy carbon would appear further upfield.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Spectra for **5-Amino-2-methoxyphenol** are available through various techniques, including gas-phase IR, Fourier-transform infrared (FTIR) spectroscopy using a potassium bromide (KBr) wafer, and Attenuated Total Reflectance (ATR)-FTIR.[\[1\]](#)[\[6\]](#)

Key IR Absorption Bands

While a complete peak list is not provided in the search results, the characteristic absorption bands for the functional groups in **5-Amino-2-methoxyphenol** are expected in the following regions:

Wavenumber Range (cm ⁻¹)	Functional Group Assignment
3500-3300	N-H stretching (amine)
3400-3200	O-H stretching (phenol)
3100-3000	C-H stretching (aromatic)
2950-2850	C-H stretching (methyl)
1620-1580	N-H bending (amine)
1600-1450	C=C stretching (aromatic ring)
1260-1200	C-O stretching (aryl ether)
1180-1130	C-O stretching (phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Data is available from Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS).[\[1\]](#)

Mass Spectrum Data (Electron Ionization)

An electron ionization (EI) mass spectrum is available from the NIST WebBook.[\[2\]](#) The molecular ion peak [M]⁺ would be expected at an m/z of 139, corresponding to the molecular weight of the compound.

m/z	Relative Intensity	Assignment
139	Major	Molecular Ion [M] ⁺
124	Major	[M-CH ₃] ⁺
123	Minor	[M-H-CH ₃] ⁺
107.9	Minor	Fragment
79.9	Minor	Fragment

Note: Relative intensities are not specified in the available data and are generalized here.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for **5-Amino-2-methoxyphenol**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **5-Amino-2-methoxyphenol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical to avoid exchange of the labile amine and hydroxyl protons with the solvent.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Reference: TMS at 0.00 ppm or the solvent peak.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:

- Thoroughly grind 1-2 mg of **5-Amino-2-methoxyphenol** with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

- Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum should be reported in terms of transmittance or absorbance.

Mass Spectrometry Protocol (GC-MS with Derivatization)

Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve the volatility and chromatographic performance of aminophenols for GC-MS analysis.

[7]

- Derivatization (Silylation):

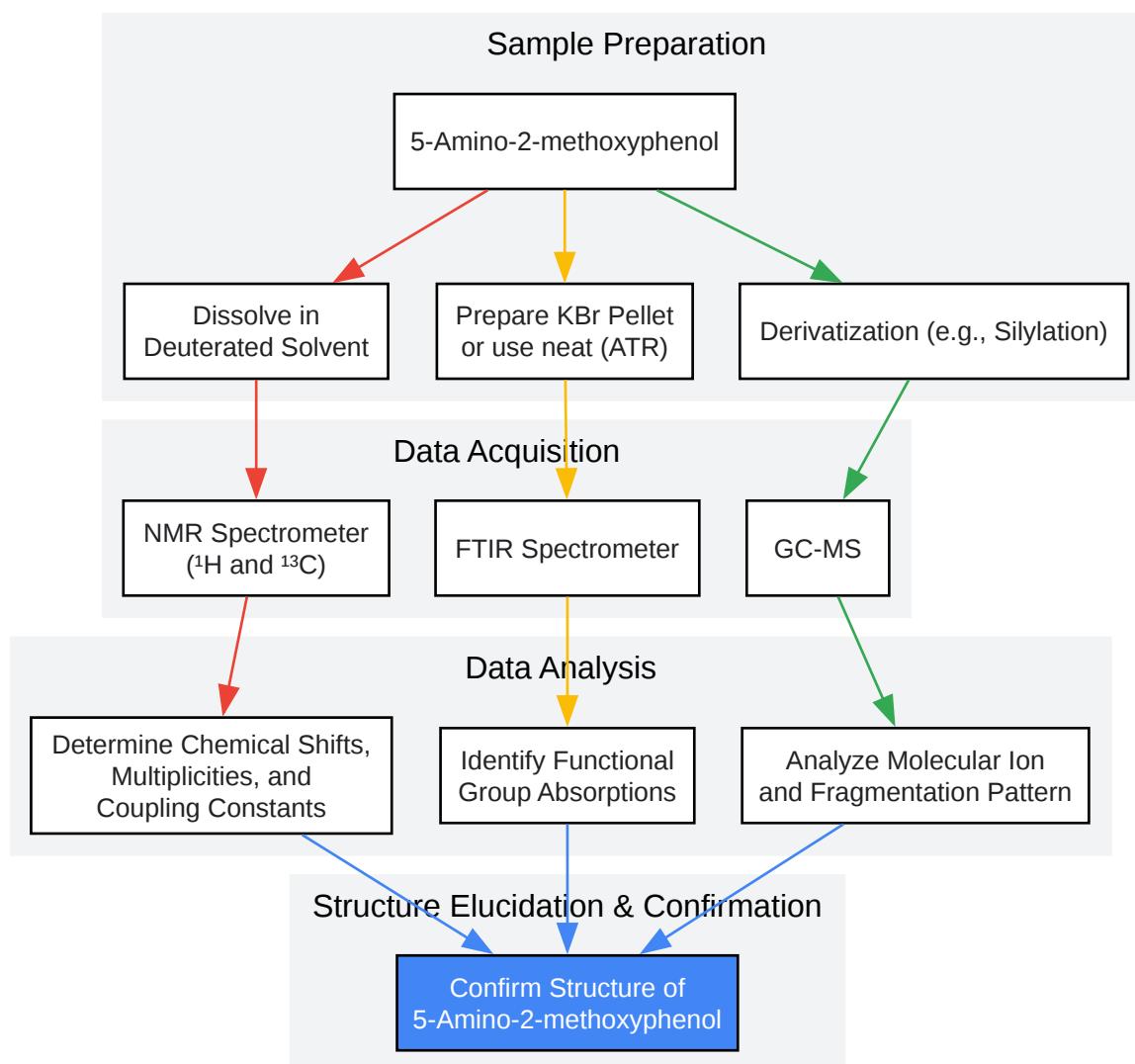
- To a dried sample of **5-Amino-2-methoxyphenol**, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.[8]

- Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
- GC-MS Parameters:
 - Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 5 minutes.[7]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **5-Amino-2-methoxyphenol**.

Workflow for Spectroscopic Analysis of 5-Amino-2-methoxyphenol

[Click to download full resolution via product page](#)*Workflow for Spectroscopic Analysis*

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